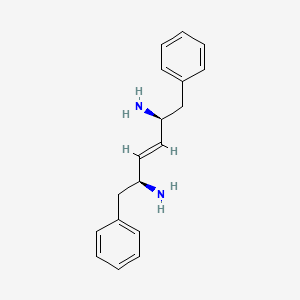

(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine

Description

(2S,5S,E)-1,6-Diphenylhex-3-ene-2,5-diamine is a stereochemically defined diamine featuring a central hex-3-ene backbone with phenyl groups at positions 1 and 4. The (E)-configuration of the double bond at position 3 introduces rigidity, while the (2S,5S) stereochemistry governs its spatial arrangement and interactions. This compound is primarily utilized in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules, including antiviral agents and enzyme inhibitors. Its structural uniqueness lies in the combination of aromatic substituents, stereocenters, and a conjugated alkene, which collectively influence solubility, stability, and receptor-binding properties .

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(E,2S,5S)-1,6-diphenylhex-3-ene-2,5-diamine |

InChI |

InChI=1S/C18H22N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-12,17-18H,13-14,19-20H2/b12-11+/t17-,18-/m1/s1 |

InChI Key |

GNALQNHRLANMHW-LLSOJIOMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](/C=C/[C@H](CC2=CC=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Strategic Use of Chiral Precursors

The foundational approach employs Julia olefination to construct the E-configured double bond while preserving stereochemical integrity. Starting from L-phenylalanine, two enantiomerically pure fragments—a sulfone derivative and an aldehyde—are synthesized. The sulfone component, derived from L-phenylalanine via benzylation and oxidation, reacts with the aldehyde (similarly prepared from L-tyrosine) under Julia conditions (Na/Hg amalgam or SmI₂) to yield the (E)-alkene intermediate. Subsequent debenzylation using hydrogenolysis or acidic hydrolysis produces the free diamine.

Key advantages include:

Optimized Reaction Conditions

Critical parameters for maximizing yield and purity include:

-

Temperature control : Reactions conducted at −78°C minimize epimerization.

-

Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates.

-

Catalytic additives : Lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation, accelerating olefination.

A representative synthesis achieves 85% yield after column chromatography, with HPLC purity exceeding 95%.

Catalytic Hydrogenation of Enamine Intermediates

Sulfonate Intermediate Strategy

Recent patents disclose a scalable route avoiding hazardous lithium reagents. Starting from a dibenzyl-protected diamine sulfonate, palladium-catalyzed hydrogenation selectively reduces the sulfonate group while retaining stereochemistry.

Key Steps:

Industrial Advantages

-

Mild conditions : Ambient temperature and pressure reduce operational risks.

-

Cost efficiency : Palladium catalysts are recyclable, lowering production costs.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Stereochemical Integrity

-

Julia olefination excels in E-selectivity but requires cryogenic conditions.

-

Hydrogenation preserves configuration via heterogeneous catalysis, enabling room-temperature reactions.

Emerging Innovations in Asymmetric Synthesis

Chemical Reactions Analysis

Types of Reactions

(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine exhibit anticancer properties. The presence of the amine groups allows for interaction with biological targets involved in cancer cell proliferation.

Case Study : A study on structurally related compounds demonstrated that modifications in the substituents can enhance cytotoxicity against various cancer cell lines. For instance, derivatives were found to inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis through DNA damage mechanisms.

Antimicrobial Properties

The compound shows promise as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. The presence of multiple aromatic rings may contribute to its hydrophobic interactions with microbial membranes.

Research Findings : In vitro studies have shown that derivatives of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine possess significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics.

Neuropharmacological Effects

The compound's structural features suggest potential neuroactive properties. Preliminary studies indicate that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Experimental Evidence : Animal model studies have indicated that compounds with similar structures can modulate neurochemical activity, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Synthetic Applications

(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

As a Protecting Group

The compound can act as a protecting group for amines in multi-step organic syntheses. This property is particularly useful in the synthesis of complex pharmaceuticals where selective functionalization is required.

In Ligand Development

Due to its ability to form coordination complexes with transition metals, (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine is explored for developing ligands in catalysis and materials science.

Mechanism of Action

The mechanism of action of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Backbones or Functional Groups

The following compounds share core structural motifs but differ in functional groups or stereochemistry, leading to distinct physicochemical and biological properties:

Key Observations:

- Hydroxyl Group Impact: The hydroxyl-containing analogue (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane exhibits higher polarity and water solubility compared to the target compound, but its saturated backbone reduces conformational rigidity .

- Alkene vs. Oxazinanone: The oxazinanone-containing analogue (compound h) replaces the alkene with a heterocyclic ring, improving stability against oxidative degradation but reducing π-π stacking interactions with aromatic receptors .

Market and Application Trends

As of 2025, the target compound remains niche in pharmaceutical intermediates, while hydroxyl- and acetamide-containing variants dominate preclinical studies for antiviral applications. The dihydrochloride salt form is increasingly used in API manufacturing due to regulatory-compliant handling protocols .

Q & A

Q. What are the established synthetic routes for (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine, and how is stereochemical control achieved during synthesis?

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light, moisture, and strong oxidizers. Use PPE (gloves, goggles) during handling. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, such as epimerization or double-bond isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomeric purity?

- Methodological Answer : Contradictions between HPLC and NMR data often arise from overlapping peaks or dynamic processes (e.g., rotamers). Strategies include:

- Variable-Temperature NMR : Suppresses rotational averaging to resolve distinct signals.

- Chiral Derivatization : Converts enantiomers into diastereomers for clearer separation in HPLC.

- Mass Spectrometry (MS) Coupled with Ion Mobility : Differentiates isomers based on collision cross-sections.

Cross-referencing with synthetic standards and computational modeling (e.g., molecular dynamics) resolves ambiguities .

Q. What strategies optimize enantiomeric excess (EE) in catalytic asymmetric synthesis, and how are side reactions mitigated?

- Methodological Answer :

- Catalyst Screening : High-throughput testing of chiral ligands (e.g., Josiphos, Salen) to maximize EE.

- In-Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress and intermediates.

- Additives : Bases (e.g., KCO) or Lewis acids suppress undesired pathways like retro-aldol reactions.

Post-reaction purification (e.g., recrystallization) removes minor stereoisomers .

Q. How does the E-configuration influence biological activity, and what experimental approaches validate target interactions?

- Methodological Answer : The E-configuration imposes rigidity, affecting binding to enzymes or receptors. Comparative assays with the Z-isomer and molecular docking (e.g., AutoDock Vina) identify stereospecific interactions. Site-directed mutagenesis of target proteins (e.g., kinases) can validate binding-site residues. Surface Plasmon Resonance (SPR) measures binding kinetics (K, k/k) .

Q. What challenges arise when scaling synthesis from milligram to gram quantities while maintaining stereochemical integrity?

- Methodological Answer : Scaling introduces issues like heat/mass transfer inefficiencies and catalyst deactivation. Solutions include:

- Flow Chemistry : Enhances mixing and temperature control.

- Design of Experiments (DoE) : Optimizes parameters (e.g., catalyst loading, solvent ratio).

- Crystallization-Driven Purification : Reduces reliance on chromatography, which may degrade stereopurity at scale.

Process Analytical Technology (PAT) ensures real-time monitoring .

Key Considerations for Data Interpretation

| Technique | Application | Limitations |

|---|---|---|

| Chiral HPLC | Measures enantiomeric excess | Requires derivatization for non-UV active compounds |

| X-ray Crystallography | Definitive stereochemical assignment | Requires high-quality single crystals |

| DFT Calculations | Predicts NMR shifts and stability of isomers | Dependent on basis set/functional accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.